(2-bromo-4-fluorophenoxy)trimethylsilane
Description
(2-Bromo-4-fluorophenoxy)trimethylsilane is an organosilicon compound featuring a phenoxy group substituted with bromine and fluorine at the 2- and 4-positions, respectively, linked to a trimethylsilyl moiety. This structure combines the steric bulk of the trimethylsilyl group with the electronic effects of halogens, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and as a protecting group for hydroxyl functionalities.
Properties
IUPAC Name |
(2-bromo-4-fluorophenoxy)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrFOSi/c1-13(2,3)12-9-5-4-7(11)6-8(9)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADIXQIQPKEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrFOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-4-fluorophenoxy)trimethylsilane can be achieved through several methods. One common method involves the reaction of 4-bromo-2-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-bromo-4-fluorophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenoxy ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . The reactions are typically carried out in polar solvents like or .
Coupling Reactions: and are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: The major products are the substituted phenoxy derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the phenoxy ring with another aromatic ring.
Scientific Research Applications
Chemistry: (2-bromo-4-fluorophenoxy)trimethylsilane is widely used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into drug candidates to enhance their pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2-bromo-4-fluorophenoxy)trimethylsilane involves its ability to participate in various chemical reactions. The presence of the bromine and fluorine atoms, as well as the trimethylsilane group, allows it to undergo substitution, coupling, and other reactions. These reactions enable the formation of new chemical bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, (2-bromo-4-fluorophenoxy)trimethylsilane is compared to structurally related organosilicon compounds (Table 1).
Table 1: Comparison of Key Organosilicon Compounds
Key Analysis:
Substituent Effects: Halogen Influence: The bromine in this compound enhances its utility in palladium-catalyzed reactions, similar to (4-bromophenyl)trimethylsilane . Trimethylsilyl vs. Methoxy Groups: The trimethylsilyl group in the target compound improves volatility and thermal stability compared to methoxy-substituted silanes like (4-chlorophenyl)methoxy-trimethylsilane, which may exhibit lower solubility in non-polar solvents .
Reactivity and Applications: Unlike 4,4'-dibromo-trans-stilbene, which is used in polymer chemistry due to its conjugated double bonds, this compound is more suited for stepwise functionalization in small-molecule synthesis, leveraging both bromine and fluorine substituents . Compared to (4-bromophenyl)trimethylsilane, the phenoxy linkage in the target compound introduces an oxygen atom, which can act as a coordinating site in metal-mediated reactions, enhancing selectivity in cross-coupling processes .
Stability and Handling: Fluorine’s electronegativity confers resistance to oxidation, making the compound more stable under acidic conditions than its chloro- or non-halogenated counterparts . However, like most organobromine compounds, it may require handling under inert conditions to prevent debromination.
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